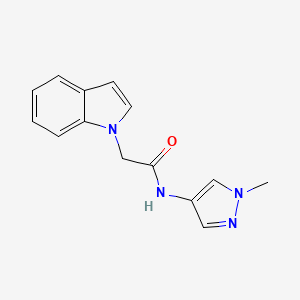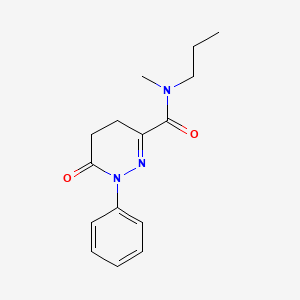
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide, also known as IPA-3, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have inhibitory effects on a variety of cellular processes, making it a valuable tool for investigating the mechanisms of various diseases and disorders.
Mécanisme D'action
The mechanism of action of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves the inhibition of CK2 activity by binding to the ATP-binding site of the kinase. This leads to a disruption of the kinase's ability to phosphorylate target proteins, which in turn affects a variety of cellular processes. The exact mechanism of inhibition is still being investigated, but studies have shown that this compound can induce conformational changes in the CK2 enzyme that lead to reduced activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated, but studies have shown that the compound can affect a variety of cellular processes. In addition to its inhibitory effects on CK2, this compound has been shown to affect the activity of other kinases and phosphatases, as well as the expression of various genes. The compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is its specificity for CK2, which makes it a valuable tool for investigating the role of this kinase in disease processes. The compound is also relatively easy to synthesize and commercially available, which makes it accessible to a wide range of researchers. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments. In addition, the compound's effects on other cellular processes can complicate data interpretation, making it important to use appropriate controls in experiments.
Orientations Futures
There are several potential future directions for research involving 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of CK2, which could have therapeutic applications in cancer and other diseases. Another area of research involves the use of this compound as a tool for investigating the mechanisms of other diseases and disorders, such as Alzheimer's disease and viral infections. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of 2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide involves several steps, starting with the reaction of 2-bromoacetophenone with 1H-indole to form 2-(1H-indol-1-yl)acetophenone. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form the final product, this compound. The synthesis of this compound has been described in detail in several research papers, and the compound is commercially available from various suppliers.
Applications De Recherche Scientifique
2-(1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been shown to have a variety of applications in scientific research. One of the most promising areas of research involves the inhibition of the protein kinase CK2, which has been implicated in a variety of diseases including cancer, Alzheimer's disease, and viral infections. This compound has been shown to inhibit CK2 activity in vitro and in vivo, making it a valuable tool for investigating the role of this kinase in disease processes.
Propriétés
IUPAC Name |
2-indol-1-yl-N-(1-methylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-17-9-12(8-15-17)16-14(19)10-18-7-6-11-4-2-3-5-13(11)18/h2-9H,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDOSIDDAJJPMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-adamantylamino)phenyl]-3-(2,4-dioxoquinazolin-1-yl)propanamide](/img/structure/B7547988.png)

![2-(methoxymethyl)-5-phenyl-N-(1H-pyrazol-4-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7548011.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)
![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)
![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)

![N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethyl-2-[(1-methylimidazol-2-yl)methylsulfanyl]imidazole](/img/structure/B7548060.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![N-(cyanomethyl)-7-methoxy-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide](/img/structure/B7548078.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)